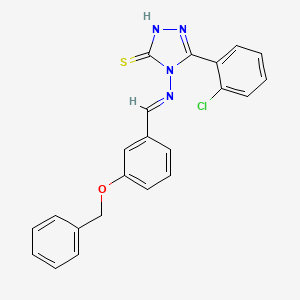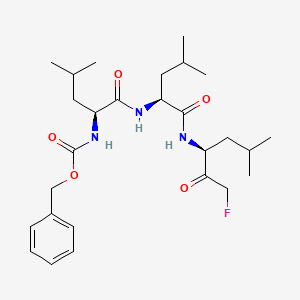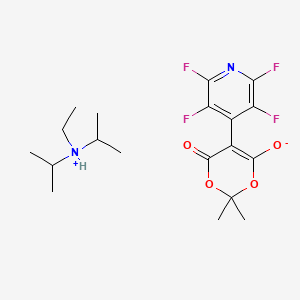![molecular formula C13H11BrN4O B12054933 N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as optical limiting materials.
作用机制
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to the presence of the pyrazine ring, which can enhance its electronic properties and potential interactions with biological targets. This makes it distinct from other similar compounds that may lack this structural feature.
属性
分子式 |
C13H11BrN4O |
|---|---|
分子量 |
319.16 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-bromophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI 键 |
JOBWOZFBCJKAEJ-RQZCQDPDSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Br |
规范 SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


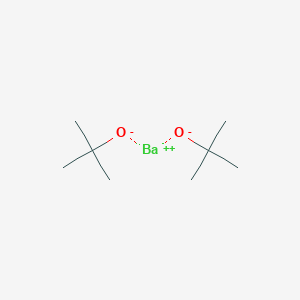
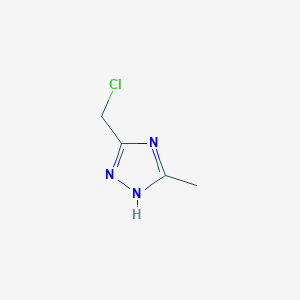
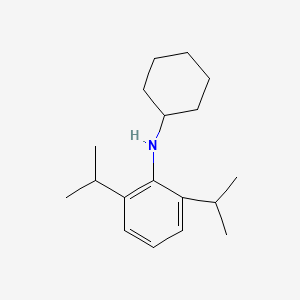
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)

